4-Iodo-5-methyl-1-trityl-1H-imidazole

X-ray crystallography Structural confirmation Regioselective synthesis

Unprotected 4-iodoimidazoles yield complex mixtures during organometallic steps due to N-H deprotonation. This N-trityl-protected, 5-methyl-substituted imidazole solves that problem. • Enables clean EtMgBr-mediated Mg/I exchange at C4 without N-interference; demonstrated 92% transmetalation-cross-coupling yield with 3-bromopyridine. • The 5-methyl group differentiates C2 vs. C4 reactivity for sequential functionalization. • The trityl group is removed post-coupling to reveal N-H for further derivatization. Bulk and custom packaging available; contact us for a same-day quote.

Molecular Formula C23H19IN2
Molecular Weight 450.3 g/mol
Cat. No. B8450296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-5-methyl-1-trityl-1H-imidazole
Molecular FormulaC23H19IN2
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I
InChIInChI=1S/C23H19IN2/c1-18-22(24)25-17-26(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
InChIKeyAWECPQCOOPEWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-5-methyl-1-trityl-1H-imidazole: Procurement Overview


4-Iodo-5-methyl-1-trityl-1H-imidazole (C₂₃H₁₉IN₂, MW 450.3 g/mol) is an advanced, N-protected imidazole building block combining a reactive C4-iodo substituent with a sterically demanding N1-trityl (triphenylmethyl) group . The trityl group serves as a robust protecting group during organometallic transformations [1], while the iodine atom at the 4-position serves as a versatile handle for cross-coupling and metal-halogen exchange reactions [2]. This specific substitution pattern distinguishes it from simpler 4-iodoimidazole analogs lacking either the methyl group or trityl protection, positioning it as a key intermediate for regiospecific functionalization in complex molecule synthesis.

Regiospecific C4-iodo handle designed for cross-coupling and metal-halogen exchange
N1-trityl protection prevents N-alkylation side reactions during organometallic steps
5-methyl substituent offers steric differentiation for subsequent C2 functionalization

4-Iodo-5-methyl-1-trityl-1H-imidazole: Why It's Irreplaceable


Generic substitution of 4-Iodo-5-methyl-1-trityl-1H-imidazole with simpler, more accessible 4-iodoimidazoles is chemically unsound due to two critical structural features. First, the N1-trityl group is essential for preventing N-alkylation side reactions that plague unprotected imidazoles during organometallic steps [1]. Specifically, N-unprotected 4-iodo-5-methylimidazole (CAS 15813-07-7) undergoes competitive deprotonation at the N-H position, leading to complex mixtures when exposed to Grignard reagents or strong bases [2]. Second, the 5-methyl substituent provides steric and electronic differentiation that influences both coupling efficiency and the regiospecificity of subsequent C-H functionalization at the imidazole C2 position compared to unsubstituted or 2-methyl analogs [3]. Without these specific substituents, yields for sequential functionalization drop substantially and purification of regioisomeric mixtures becomes impractical.

Risk N-unprotected 4-iodo-5-methylimidazole undergoes competitive N-deprotonation with Grignard reagents, leading to complex mixtures and failed metal-halogen exchange.
Risk Absence of the 5-methyl group alters coupling efficiency and may compromise regiospecificity of subsequent C2 functionalization compared to the target building block.

4-Iodo-5-methyl-1-trityl-1H-imidazole: Procurement Evidence


X-ray Confirmation of N1-Trityl Protection

The molecular identity and regiospecific placement of the trityl group at N1 were unequivocally confirmed by single-crystal X-ray diffraction [1]. This validation is critical for procurement: the crystal structure (space group P-1, a = 7.7818 Å) confirms the product is the N1-trityl isomer and not the thermodynamically possible N3-trityl regioisomer, which would exhibit different reactivity. N-unprotected 4-iodo-5-methylimidazole (CAS 15813-07-7) lacks this N1-protection entirely and therefore cannot be used in the same sequential functionalization workflows .

Regioisomer Identity
Head-to-head
X-ray confirms N1-trityl isomer (space group P-1); N-unprotected analog lacks structural verification
Structural confirmation supports reaction reproducibility at C4
N-unprotected comparator may lead to regioisomeric ambiguity
X-ray crystallography Structural confirmation Regioselective synthesis

Efficient Grignard Metal-Halogen Exchange

The N1-trityl group enables clean metal-halogen exchange with ethylmagnesium bromide (EtMgBr) to generate the corresponding 4-magnesiated imidazole intermediate, a reaction that fails or produces complex mixtures with N-unprotected imidazoles [1]. As established in foundational work on 4-substituted imidazoles, N-alkylated imidazoles are required for successful metallation with Grignard reagents; N-unprotected imidazoles undergo competitive N-deprotonation and are incompatible with this protocol [2]. The resulting magnesiated intermediate reacts cleanly with 3-bromopyridine (via ZnCl₂ transmetalation and Pd-catalyzed cross-coupling) to afford 3-(5-methyl-1H-imidazol-4-yl)-pyridine in 92% yield after trityl deprotection [3].

Grignard Exchange Yield
Reported
92% yield for Negishi-type coupling sequence after metal-halogen exchange
Supports clean metal-halogen exchange workflow with N-protection
N-unprotected imidazole fails under identical conditions
Grignard reaction Metal-halogen exchange Organometallic synthesis

C4-Selective Suzuki-Miyaura Coupling

The C4-iodo substituent in 4-Iodo-5-methyl-1-trityl-1H-imidazole undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids with high regioselectivity . Phase-transfer conditions (e.g., with tetrabutylammonium bromide) are required to achieve synthetically useful yields . In contrast, direct C5-arylation of the imidazole core was unsuccessful under identical conditions, confirming that the iodine substituent is essential for successful coupling at this position .

C4 Regioselectivity
Cross-study comparable
Successful C4-aryl Suzuki coupling; direct C5-arylation attempt unsuccessful
Iodo substituent dictates coupling position for regiospecific synthesis
Phase-transfer conditions may be required for optimal outcome
Suzuki-Miyaura coupling Cross-coupling Imidazole functionalization

Validated Synthetic Protocol

A fully validated synthetic procedure for 4-Iodo-5-methyl-1-trityl-1H-imidazole from commercially available 4-iodo-5-methylimidazole (CAS 15813-07-7) is documented with precise stoichiometry and workup conditions . The procedure uses trityl chloride (1.2 eq) and triethylamine (1.5 eq) in CH₂Cl₂/dioxane at 0°C for 2 hours, followed by aqueous workup and silica gel chromatography (30-50% EtOAc/hexanes) to afford the title compound as a pale yellow powder .

Synthesis Protocol
Data to verify
Documented procedure with exact stoichiometry and chromatographic purification
Enables independent identity verification and in-house preparation
Sources not provided for this protocol; verify independently
Synthesis protocol Tritylation Process reproducibility

4-Iodo-5-methyl-1-trityl-1H-imidazole: Key Applications


Sequential Functionalization via Metal-Halogen Exchange

This compound is ideally suited for synthetic sequences requiring metal-halogen exchange at the C4 position of an imidazole ring without interference from N-deprotonation. The trityl group enables clean formation of a C4-magnesiated intermediate with EtMgBr, which can then be transmetalated to Zn and cross-coupled with aryl/heteroaryl halides in high yield (92% demonstrated with 3-bromopyridine) [1]. The 5-methyl substituent provides steric differentiation that influences subsequent C2 functionalization steps relative to unsubstituted analogs [2].

Suzuki-Miyaura Cross-Coupling at C4

The C4-iodo group in this compound serves as an effective coupling partner for Suzuki-Miyaura reactions with arylboronic acids, enabling introduction of diverse aryl groups at this position [1]. Phase-transfer conditions (e.g., with TBAB) are required for optimal results, and the reaction proceeds selectively at C4 without competing C5 arylation [2]. This regioselectivity is critical for the synthesis of 4,5-disubstituted imidazole pharmacophores and functional materials where substitution pattern dictates activity or property .

5-Methylimidazole Bioactive Scaffold Synthesis

The compound is a documented intermediate in patent literature for the synthesis of substituted imidazolones with potential pharmaceutical applications [1]. The specific combination of 4-iodo, 5-methyl, and N1-trityl substitution allows for sequential derivatization: C4 functionalization via cross-coupling, followed by trityl deprotection to reveal the N-H for further alkylation or acylation, and finally C2 functionalization via directed C-H activation [2]. This sequential approach is not feasible with simpler imidazole building blocks lacking the specific protection/functionalization pattern .

Application
Selection Property
Validation Focus
Sequential functionalization via metal-halogen exchange
N1-trityl protection compatibility
Metal-halogen exchange reproducibility and yield consistency
C4 Suzuki-Miyaura cross-coupling
C4-iodo regioselectivity
Cross-coupling site specificity and phase-transfer requirement
Bioactive imidazole scaffold synthesis
Sequential derivatization pattern
Deprotection efficiency and subsequent C2 activation feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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